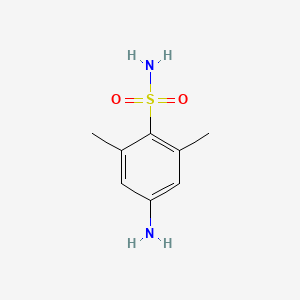

4-Amino-2,6-dimethyl-benzenesulfonamide

Beschreibung

4-Amino-2,6-dimethyl-benzenesulfonamide (CAS 6973-47-3) is a sulfonamide derivative with the molecular formula C₁₄H₁₆N₂O₂S and a molecular weight of 276.35400 g/mol. Key physicochemical properties include:

- Density: 1.295 g/cm³

- Boiling point: 450.5°C (at 760 mmHg)

- LogP: 4.42140 (indicating high lipophilicity)

- Refractive index: 1.639

- PSA (Polar Surface Area): 80.57 Ų .

The compound features a 4-aminophenylsulfonyl group linked to a 2,6-dimethylphenyl substituent, contributing to steric hindrance and altered electronic properties compared to simpler sulfonamides. Its synonyms include sulfanilic acid-(2,6-dimethyl-anilide) and N1-(2,6-dimethylphenyl)-4-aminobenzene-1-sulfonamide .

Eigenschaften

CAS-Nummer |

67214-71-5 |

|---|---|

Molekularformel |

C8H12N2O2S |

Molekulargewicht |

200.26 g/mol |

IUPAC-Name |

4-amino-2,6-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C8H12N2O2S/c1-5-3-7(9)4-6(2)8(5)13(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12) |

InChI-Schlüssel |

QLIGKLIZJRSVIN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1S(=O)(=O)N)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Approach

The synthesis of 4-amino-2,6-dimethyl-benzenesulfonamide typically involves sulfonamide formation by reacting an amine with a sulfonyl chloride derivative, followed by functional group modifications such as amination or methylation at specific positions on the benzene ring. The key challenge is selective substitution at the 2,6-positions with methyl groups and introduction of the amino group at the 4-position.

Classical Sulfonamide Synthesis

One traditional approach involves the condensation of 4-aminobenzenesulfonyl chloride with 2,6-dimethylaniline or related amines. This reaction proceeds via nucleophilic substitution of the sulfonyl chloride by the amine to form the sulfonamide bond.

- Reaction conditions: Typically conducted in aqueous or organic solvents with a base (e.g., potassium carbonate) to neutralize the released hydrochloric acid.

- Purification: Acidification and recrystallization steps are used to isolate the pure sulfonamide.

This method is efficient and yields high purity products but requires careful control of reaction conditions to avoid side reactions.

Advanced Synthetic Routes Involving Diazonium Intermediates

More sophisticated methods employ diazonium chemistry and multi-step synthesis to achieve higher selectivity and yield. For example, the preparation of sulfonamide derivatives related to 4-amino-2,6-dimethyl-benzenesulfonamide can involve:

- Formation of diazonium salts from aromatic amines.

- Coupling with sulfonyl chlorides or other electrophiles.

- Subsequent reduction or substitution to introduce the amino group at the 4-position.

An example patent describes a multi-step process involving:

- Preparation of intermediate compounds via diazonium salt formation.

- Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of acetic acid and ammonium salts.

- Acidification and crystallization steps to isolate the target sulfonamide compound with yields exceeding 90% and purity above 99% (HPLC).

Methylation and Amination Steps

Selective methylation at the 2,6-positions can be achieved by starting with appropriately substituted anilines or by methylation of hydroxy or amino precursors. Amination at the 4-position is usually introduced via reduction of nitro groups or direct substitution reactions.

For example, methyl groups can be introduced via methylation reagents such as dimethyl sulfate or methyl iodide under basic conditions, followed by purification to obtain 4-amino-2,6-dimethyl derivatives.

Modern Cross-Coupling and Functionalization Techniques

Recent literature reports the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) for the assembly of complex sulfonamide derivatives, allowing for the introduction of various substituents including 2,6-dimethyl groups and amino functionalities with high precision.

A general procedure involves:

Summary Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Classical sulfonamide synthesis | Condensation of 4-aminobenzenesulfonyl chloride with 2,6-dimethylaniline | Aqueous/organic solvents, base | 75-85 | >95 | Simple, widely used |

| Diazonium intermediate method | Diazonium salt formation, Pd/C hydrogenation, acidification | Pd/C catalyst, acetic acid, 15-25°C | 90-93 | >99.4 | High purity, multi-step |

| Methylation of hydroxy precursors | Methylation with dimethyl sulfate or methyl iodide | Reflux, basic medium | >80 | ~98 | Requires careful temperature control |

| Palladium-catalyzed cross-coupling | Suzuki coupling, sulfonyl chloride reaction | Pd catalyst, DMF, base, room temp | 70-90 | >95 | Allows functional group diversity |

Analytical Data and Research Results

- Purity Analysis: High-performance liquid chromatography (HPLC) is commonly used to confirm purity, with values typically exceeding 98-99% for well-prepared samples.

- Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR) confirms the presence of methyl groups at the 2,6-positions and amino groups at the 4-position.

- Melting Point: The compound typically exhibits a melting point consistent with literature values, confirming its identity and purity.

- Yield Optimization: Reaction conditions such as temperature, solvent choice, and reagent ratios are optimized to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Schiff Base Formation with Aldehydes

The primary amine group undergoes condensation reactions with carbonyl compounds to form azomethine derivatives. This reaction is particularly effective with aromatic aldehydes under reflux conditions:

Reaction Scheme :

4-Amino-2,6-dimethyl-benzenesulfonamide + RCHO → Schiff base + H₂O

Experimental Data :

| Aldehyde Used | Conditions | Product Yield | Melting Point | Reference |

|---|---|---|---|---|

| 2-Hydroxybenzaldehyde | Ethanol, 5 hr reflux | 85% | 271°C | |

| 4-Methoxybenzaldehyde | Ethanol, 6 hr reflux | 78% | 255–257°C |

These Schiff bases exhibit enhanced antimicrobial activity compared to the parent compound due to the introduction of conjugated π-systems .

Heterocyclic Ring Formation

Cyclization reactions produce bioactive heterocycles:

Pyrazole and Pyrrole Derivatives

| Reactant | Conditions | Product Structure | Affinity (K_d) |

|---|---|---|---|

| 2,4-Pentanedione | Propan-2-ol, HCl, reflux | Pyrazole-linked sulfonamide | 6 nM (CA I) |

| 2,5-Hexanedione | Acetic acid, reflux | Pyrrole-conjugated derivative | 1.85 µM (CA XII) |

These compounds show nanomolar binding affinity to carbonic anhydrase isoforms .

Xanthogenate Formation

Reaction :

-

Reagents : CS₂ + KOH in ethanol

-

Product : 4-{[2-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]amino}benzenesulfonamide

S-Alkylation

Example :

-

Reagent : Iodoethane in alkaline medium

-

Product : 4-({2-[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-amino)benzenesulfonamide

-

¹H-NMR Confirmation : Ethyl group protons at δ 1.35 ppm (triplet) and δ 3.15 ppm (quartet)

Comparative Reactivity Analysis

| Reaction Type | Rate-Determining Step | Catalysts Used | Industrial Relevance |

|---|---|---|---|

| Schiff base formation | Nucleophilic addition | None | Drug design applications |

| Cyclization | Acid-catalyzed ring closure | H₂SO₄, HCl | Antibiotic synthesis |

| S-Alkylation | SN2 mechanism | KOH | Prodrug development |

The dimethyl substituents on the benzene ring impose steric hindrance, directing electrophilic attacks to the para position relative to the amino group . Sulfonamide’s electron-withdrawing nature further modulates reaction kinetics, as evidenced by reduced nucleophilicity compared to unsubstituted anilines .

This compound’s reactivity profile enables its use as a precursor for antimicrobial agents, enzyme inhibitors, and coordination complexes. The synthetic strategies highlighted here are scalable to industrial continuous-flow reactors for improved yield and purity.

Wissenschaftliche Forschungsanwendungen

4-Amino-2,6-dimethylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential antibacterial properties.

Medicine: Investigated for its role in developing new antibacterial drugs.

Wirkmechanismus

The mechanism of action of 4-Amino-2,6-dimethylbenzene-1-sulfonamide involves its interaction with bacterial enzymes. It inhibits the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, ultimately causing bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in the Benzenesulfonamide Class

a) 4-Acetamidobenzenesulfonamide (CAS 121-60-8)

- Structure: Differs by the acetylation of the amino group (4-acetamido vs. 4-amino) and lacks the 2,6-dimethylphenyl substituent.

- Impact : Acetylation reduces polarity (higher LogP) but may decrease bioavailability due to reduced hydrogen-bonding capacity.

b) 2,6-Xylidine (CAS 87-62-7)

- Structure : A precursor with a 2,6-dimethylaniline group but lacking the sulfonamide moiety.

c) Sulfanilamide (4-Aminobenzenesulfonamide)

- Structure : Simpler backbone without methyl substituents.

- Comparison : The 2,6-dimethyl groups in the target compound increase molecular weight by ~104 g/mol and LogP by ~2 units, enhancing membrane permeability but possibly reducing solubility.

Heterocyclic Derivatives with 4-Amino Substituents

Compounds like 4-amino-2(5H)-furanones and 4-amino-2(5H)-thiophenones (e.g., from US Patent 6,333,346) share the 4-amino group but feature furan or thiophene cores instead of benzene. These derivatives exhibit antitumor activity, as demonstrated in preclinical studies . However, the benzenesulfonamide scaffold of 4-Amino-2,6-dimethyl-benzenesulfonamide may confer distinct binding affinities due to aromaticity and steric effects.

Physicochemical Properties Comparison Table

Pharmacological and Functional Insights

- Antitumor Potential: While 4-amino-2(5H)-furanones/thiopenones show antitumor activity via ureido/thioureido modifications , 4-Amino-2,6-dimethyl-benzenesulfonamide’s pharmacological profile remains underexplored in the provided evidence.

- Enzyme Inhibition : Sulfonamides typically inhibit carbonic anhydrase; the dimethyl groups in this compound could modulate selectivity compared to sulfanilamide derivatives.

Biologische Aktivität

4-Amino-2,6-dimethyl-benzenesulfonamide, commonly referred to as a sulfonamide compound, has garnered attention in various fields of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₈H₁₁N₃O₂S

Molecular Weight: 197.26 g/mol

The compound features an amino group and a sulfonamide moiety, which are critical for its biological functions. The presence of methyl groups at the 2 and 6 positions on the benzene ring enhances its solubility and interaction with biological targets.

4-Amino-2,6-dimethyl-benzenesulfonamide primarily exerts its biological effects through the inhibition of bacterial enzymes involved in folic acid synthesis. Specifically, it inhibits dihydropteroate synthetase, an enzyme essential for bacterial DNA synthesis. This inhibition disrupts cell division and leads to bacterial cell death, making it a potential candidate for antibacterial drug development.

Biological Activities

-

Antibacterial Activity:

- The compound has been studied for its potential as an antibacterial agent. It shows effectiveness against various bacterial strains by disrupting folic acid synthesis.

- Antitumor Activity:

- Calcium Channel Inhibition:

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Aminobenzenesulfonamide | Simpler analog without methyl groups | Antibacterial |

| Sulfamethazine | Contains a pyrimidine ring | Antibacterial and antitumor |

| Sulfadiazine | Another sulfonamide with a different ring structure | Antibacterial |

The unique substitution pattern of 4-Amino-2,6-dimethyl-benzenesulfonamide influences its solubility and reactivity compared to other sulfonamides, potentially enhancing its biological activity.

Q & A

Basic: What are the standard synthetic routes for 4-Amino-2,6-dimethyl-benzenesulfonamide, and how can purity be optimized?

Answer:

The compound is typically synthesized via sulfonylation of 2,6-dimethylaniline (2,6-xylidine) with sulfanilic acid derivatives. A classic method involves reacting 2,6-xylidine (CAS 87-62-7) with 4-acetamidobenzenesulfonyl chloride under controlled pH (8–9) to form an intermediate, followed by deacetylation under acidic conditions . Purity optimization requires:

- Chromatographic purification : Reverse-phase HPLC with a C18 column and mobile phase (e.g., methanol:water 70:30) to isolate ≥99% purity.

- Crystallization : Ethanol/water mixtures yield crystals with minimal impurities.

Key Data :

| Reactant | Intermediate | Final Product Purity | Reference |

|---|---|---|---|

| 2,6-Xylidine + Sulfanilic Acid Derivative | 4-Acetamido Intermediate | ≥98% (HPLC) |

Advanced: How do reaction conditions (solvent, temperature, catalyst) influence yield in sulfonamide synthesis?

Answer:

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance sulfonyl chloride reactivity but may require stringent drying to avoid hydrolysis.

- Temperature : Optimal at 0–5°C during sulfonylation to minimize side reactions (e.g., oxidation of the amino group).

- Catalyst : Triethylamine (TEA) as a base improves coupling efficiency by scavenging HCl.

Contradictions : Some protocols report higher yields with dichloromethane (DCM) over THF due to better solubility of intermediates , while others favor DMF for faster kinetics. Validate via small-scale trials.

Basic: What spectroscopic techniques are most reliable for characterizing 4-Amino-2,6-dimethyl-benzenesulfonamide?

Answer:

- NMR : NMR (DMSO-d6) shows characteristic peaks:

- Aromatic protons at δ 7.2–7.4 ppm (doublets, J = 8.5 Hz).

– NH at δ 5.8 ppm (broad singlet).

- Aromatic protons at δ 7.2–7.4 ppm (doublets, J = 8.5 Hz).

- HPLC : Retention time ~8.2 min (C18 column, 254 nm).

- Mass Spectrometry : ESI-MS m/z 276.35 [M+H] .

Advanced: How can co-crystallization studies improve understanding of sulfonamide supramolecular interactions?

Answer:

Co-crystallization with benzoic acid derivatives (e.g., 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–benzoic acid (1/1)) reveals hydrogen-bonding motifs (N–H···O and O–H···O) critical for crystal packing . X-ray diffraction data (e.g., CCDC 767356) provide bond lengths and angles for modeling intermolecular forces.

Basic: What are the known biological activities of sulfonamide derivatives, and how is 4-Amino-2,6-dimethyl-benzenesulfonamide screened?

Answer:

Sulfonamides exhibit antimicrobial and anticancer properties via dihydropteroate synthase (DHPS) inhibition. For screening:

- Antimicrobial Assays : MIC tests against E. coli (ATCC 25922) using broth microdilution (CLSI guidelines).

- Cytotoxicity : MTT assay on HeLa cells (IC reported in µM ranges) .

Advanced: How can computational modeling predict binding affinities of sulfonamide derivatives?

Answer:

- Molecular Docking : Schrödinger Suite (Glide module) docks the compound into DHPS (PDB ID 1AJ0). Key interactions:

– Sulfonamide oxygen with Arg 63.

– Aromatic ring π-stacking with Phe 31. - MD Simulations : Desmond (100 ns trajectories) assesses stability of ligand-protein complexes .

Basic: What safety precautions are required when handling 4-Amino-2,6-dimethyl-benzenesulfonamide?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (skin/eye corrosion reported) .

- Ventilation : Use fume hoods to avoid inhalation (acute toxicity Category 4).

- Storage : Sealed containers at 2–8°C, away from oxidizers .

Advanced: How do substituent modifications (e.g., chloro, methoxy) alter the compound’s ecotoxicological profile?

Answer:

- Aquatic Toxicity : The parent compound has low biodegradability (OECD 301F) and chronic toxicity to Daphnia magna (EC 2.5 mg/L) .

- Chloro Derivatives : Increased hydrophobicity (logP >3) correlates with higher bioaccumulation potential .

Data Contradiction: How to resolve discrepancies in reported biological efficacies of sulfonamide analogs?

Answer:

Discrepancies often arise from:

- Assay Variability : Differences in bacterial strains (e.g., DHPS mutations in clinical isolates).

- Solubility : Poor aqueous solubility (logS −3.2) may understate in vitro activity. Use DMSO stock solutions with ≤1% final concentration .

Advanced: What strategies validate the ecological impact of sulfonamide derivatives in wastewater?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.